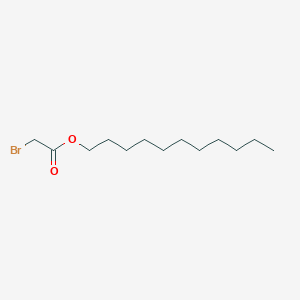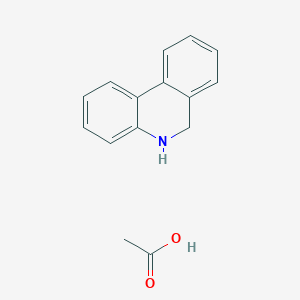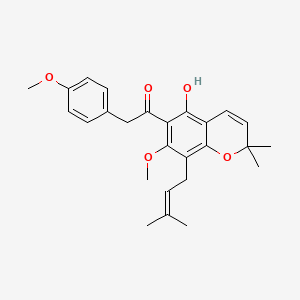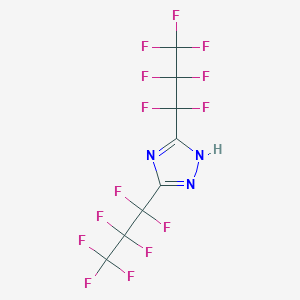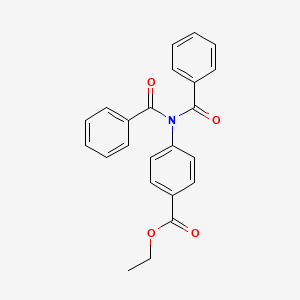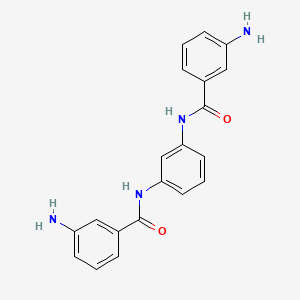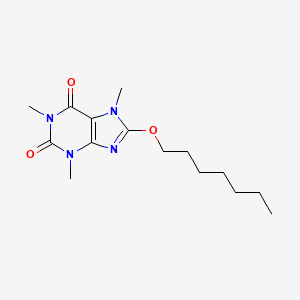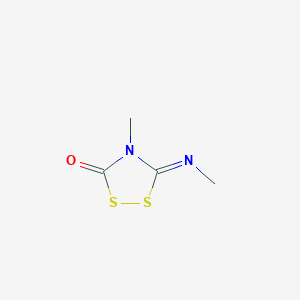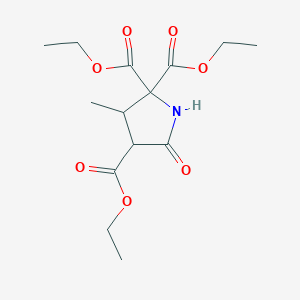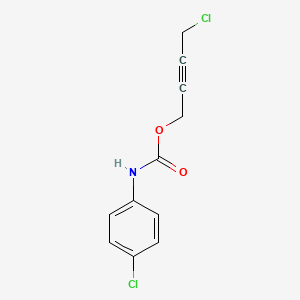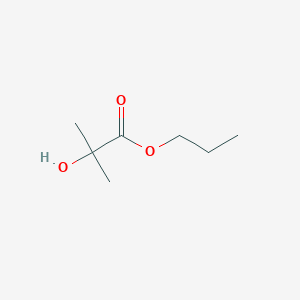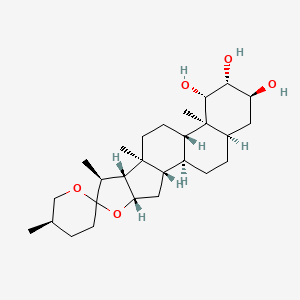
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- is a naturally occurring steroidal sapogenin It belongs to the class of spirostanols, which are characterized by a spiroketal structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- typically involves multiple steps starting from simpler steroidal precursors. The process often includes oxidation, reduction, and protection-deprotection steps to achieve the desired functional groups at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources such as plants that are rich in steroidal saponins. Techniques like chromatography and crystallization are employed to isolate and purify the compound to the required standards.
Análisis De Reacciones Químicas
Types of Reactions
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups like halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can revert these back to hydroxyl groups.
Aplicaciones Científicas De Investigación
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in plant metabolism and its potential effects on human health.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroidal drugs and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, influencing gene expression, or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (25R)-5alpha-Spirostan-3beta-ol
- (25S)-5beta-Spirostan-3beta-ol
- (25R)-5alpha-Spirostan-2alpha,3beta-diol
Uniqueness
5beta-Spirostan-1beta,2beta,3alpha-triol, (25R)- is unique due to its specific hydroxylation pattern and spiroketal structure. This distinct configuration contributes to its unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
547-01-3 |
|---|---|
Fórmula molecular |
C27H44O5 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
(1S,2S,4S,5'R,7S,8R,9S,12S,13S,14S,15R,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,15,16-triol |
InChI |
InChI=1S/C27H44O5/c1-14-7-10-27(31-13-14)15(2)22-21(32-27)12-19-17-6-5-16-11-20(28)23(29)24(30)26(16,4)18(17)8-9-25(19,22)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20+,21+,22+,23-,24-,25+,26+,27?/m1/s1 |
Clave InChI |
SRTGQBIWSBCVSM-JYBGDFTBSA-N |
SMILES isomérico |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5([C@@H]([C@@H]([C@H](C6)O)O)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(C(C(C6)O)O)O)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


